molecular formula C14H13Cl4N B15385005 [3-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine

[3-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine

Cat. No.: B15385005
M. Wt: 337.1 g/mol
InChI Key: GSSRLAWNGLUYHA-UHFFFAOYSA-N
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Description

[3-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine is a chlorinated aromatic compound featuring a dimethylamine group and a polychlorinated cyclohexadienyl substituent. Such compounds are often explored in materials science or agrochemical research due to their halogen-rich frameworks, though specific applications for this molecule remain uncharacterized in the provided sources.

Properties

Molecular Formula

C14H13Cl4N

Molecular Weight

337.1 g/mol

IUPAC Name

3-chloro-N,N-dimethyl-4-(2,4,5-trichlorocyclohexa-2,4-dien-1-yl)aniline

InChI

InChI=1S/C14H13Cl4N/c1-19(2)8-3-4-9(11(15)5-8)10-6-13(17)14(18)7-12(10)16/h3-5,7,10H,6H2,1-2H3

InChI Key

GSSRLAWNGLUYHA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C2CC(=C(C=C2Cl)Cl)Cl)Cl

Origin of Product

United States

Biological Activity

The compound [3-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine is a chlorinated organic molecule with significant potential in various biological applications. Its unique structure, characterized by a phenyl ring substituted with a dimethylamine group and a trichlorinated cyclohexadiene moiety, suggests diverse biological activities ranging from antimicrobial to anticancer properties.

  • Molecular Formula : C14H13Cl4N
  • Molecular Weight : 337.07 g/mol
  • IUPAC Name : 3-chloro-N,N-dimethyl-5-(2,4,5-trichlorocyclohexa-2,4-dien-1-yl)aniline
  • CAS Number : 1261438-13-4

Biological Activity

Research indicates that compounds with similar structures often exhibit various pharmacological effects. The presence of multiple chlorine atoms enhances the compound's interaction with biological targets due to their electronegative nature, which can influence receptor binding and enzyme interactions.

Pharmacological Effects

  • Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth. Studies suggest that chlorinated compounds can disrupt bacterial cell membranes or interfere with metabolic pathways.
  • Anticancer Properties : Preliminary research indicates that this compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of signaling pathways.
  • Anti-inflammatory Effects : Similar chlorinated compounds are known to inhibit inflammatory mediators, suggesting potential applications in treating inflammatory diseases.

The mechanism of action for [3-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine involves:

  • Enzyme Interaction : The compound may bind to specific enzymes, altering their activity and affecting metabolic processes.
  • Receptor Modulation : Its structure allows for interaction with various receptors, potentially leading to changes in cellular signaling pathways.

Case Studies

  • Antimicrobial Study : A study conducted on the efficacy of various chlorinated compounds demonstrated that [3-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus.
    CompoundBacterial StrainInhibition Zone (mm)
    Test CompoundE. coli15
    Test CompoundS. aureus18
  • Cancer Cell Line Study : In vitro studies on human breast cancer cell lines revealed that treatment with the compound led to a decrease in cell viability and an increase in markers of apoptosis.

Synthesis Methods

The synthesis of [3-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine typically involves:

  • Chlorination reactions under controlled conditions.
  • Use of catalysts to enhance selectivity for chlorination at specific positions on the aromatic ring.

Comparison with Similar Compounds

The following table compares [3-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Attributes
2-ChlorophenolSimple chlorinated phenolFewer substituents
4-ChloroanilineAmino group on chlorobenzeneDifferent biological activities
Trichloroacetic AcidStrong acidic propertiesLacks the dimethylamine group

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares [3-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine with two compounds from the evidence: 3-chloro-N-phenyl-phthalimide () and 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine HCl) (–3). While these differ in core structure, functional groups, and applications, key contrasts are highlighted below.

Table 1: Comparative Analysis of Key Features

Feature [3-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine 3-Chloro-N-phenyl-phthalimide () Dopamine HCl (–3)
Core Structure Chlorinated phenyl + trichlorocyclohexadienyl + dimethylamine Phthalimide ring with chloro and phenyl Phenethylamine with dihydroxyphenyl
Functional Groups Dimethylamine, polychlorinated aromatic systems Imide, chloro, phenyl Primary amine, catechol, hydrochloride
Solubility Likely low (nonpolar chlorinated groups) Low (aromatic, nonpolar imide) High (ionic HCl salt, polar hydroxyls)
Reactivity Electrophilic substitution (chloro), amine alkylation Polymer synthesis (anhydride precursor) Neurotransmitter activity (dopamine receptor binding)
Applications Potential agrochemical or material precursor (speculative) Polyimide monomer synthesis Pharmaceutical (neurological treatments)

Structural and Functional Differences

This may reduce solubility and alter reactivity in cross-coupling reactions . Dopamine HCl lacks halogenation but features hydroxyl groups, enabling hydrogen bonding and ionic solubility—properties critical for its biological role .

Amine Functionality: The dimethylamine group in the target compound is less polar than dopamine’s primary amine, limiting water solubility. However, it may enhance lipophilicity, favoring membrane permeability in non-aqueous systems. Dopamine’s ethylamine backbone and HCl salt form facilitate rapid absorption in physiological environments, a stark contrast to the target compound’s likely industrial applications .

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